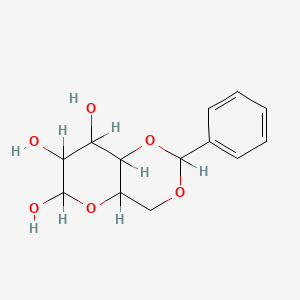

alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-

Description

α-D-Glucopyranose, 4,6-O-(phenylmethylene)- (CAS 25152-90-3) is a cyclic carbohydrate derivative where the 4,6-hydroxyl groups of α-D-glucopyranose are protected by a phenylmethylene (benzylidene) group. Its molecular formula is C₁₃H₁₆O₆ (268.26 g/mol), and it adopts a 4C₁ chair conformation stabilized by intramolecular hydrogen bonding . The benzylidene group enhances the compound’s stability and modulates reactivity, making it a versatile intermediate in organic synthesis. It is widely used to synthesize glycosides, surfactants, and bioactive derivatives, particularly in antibacterial research .

Properties

IUPAC Name |

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRUCXBTYDAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25152-90-3 | |

| Record name | Benzylidene glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-, commonly referred to as 4,6-O-benzylidene-D-glucose, is a synthetic derivative of D-glucose that has garnered attention in the fields of carbohydrate chemistry and medicinal research. This compound is characterized by the modification of the hydroxyl groups at the 4th and 6th positions of the glucose molecule with a benzylidene group, which enhances its reactivity and biological activity.

- Molecular Formula : C₁₃H₁₆O₆

- Molecular Weight : 268.26 g/mol

- Purity : Typically >95%

- CAS Number :

Synthesis and Mechanism

The synthesis of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. This reaction protects the hydroxyl groups at positions 4 and 6 while allowing for further modifications at other positions on the glucose molecule:

This compound serves as a valuable intermediate in glycosylation reactions and other synthetic processes in carbohydrate chemistry.

Antitumor Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- has been studied for its potential antitumor properties. Notably, a clinical study reported that this compound exhibited anti-tumor action in patients with various cancers. In a cohort of 24 patients treated with intravenous infusions of the compound, there were significant responses observed:

- Complete Responses : 2 cases (one each from breast cancer metastasis to lung and gastric cancer metastasis to liver)

- Partial Responses : Observed in several cases across different cancer types including lung and gastric cancers.

- Dosage and Administration : The mean total dose administered was approximately 392.6 g over a treatment period, demonstrating no significant toxic effects at these levels .

Mechanistic Studies

Research indicates that alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- may act as an inhibitor in various metabolic pathways due to its structural modifications. It has been shown to interact with glucose transporters and may inhibit glucose exit from cells competitively. For example, it competes with other substrates for binding to glucose transporter proteins (GLUT1), which are critical in cellular glucose uptake .

Interaction with Enzymes

The compound also exhibits interactions with various enzymes involved in metabolic processes:

- Inhibition of Aldose Reductase : This enzyme plays a crucial role in the polyol pathway where glucose is converted to sorbitol. Inhibition of this enzyme can have implications for conditions like diabetic complications.

- Potential as a Glycosylation Reagent : Due to its protective groups, it can facilitate selective glycosylation reactions which are essential in synthesizing complex carbohydrates.

Research Findings Overview

Scientific Research Applications

Applications in Scientific Research

1. Chiral Building Block

This compound serves as a chiral building block in organic synthesis. It is utilized in the preparation of various complex carbohydrates and other biologically relevant molecules. Its well-defined structure allows researchers to study the chemical properties and reactions of carbohydrates effectively .

2. Enzyme Interaction Studies

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- is used as a substrate for enzymes that cleave glycosidic bonds. This application provides insights into enzyme function and mechanisms involved in carbohydrate metabolism. Spectroscopic methods are often employed to observe binding affinities and kinetic parameters with various glycosidases .

3. Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modulate enzyme activity related to glycosidic bond formation and hydrolysis. This modulation can be crucial for developing inhibitors for enzymes such as alpha-glucosidase, which plays a significant role in carbohydrate digestion .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Complex Carbohydrates

Research demonstrated the use of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- as a precursor for synthesizing more complex carbohydrates. This synthesis is vital for exploring carbohydrate functionality in biological systems and developing new therapeutic agents.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of derivatives of alpha-D-glucopyranose on alpha-glucosidase showed that modifications like phenylmethylene significantly enhance inhibition potency compared to standard inhibitors like acarbose. This finding indicates potential therapeutic applications for managing conditions like diabetes by regulating glucose absorption .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Key Findings :

- Acylated derivatives (e.g., lauroyl, myristoyl) exhibit enhanced antibacterial activity due to increased membrane permeability .

Halogenated and Thio-Glycoside Analogues

- Thio-glycosides (e.g., phenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside) replace the oxygen glycosidic bond with sulfur, increasing hydrolytic stability and enabling novel biochemical applications .

Preparation Methods

Reaction Mechanism and Conditions

Protecting Group Strategies for Selective Functionalization

Benzylidene acetals are often employed in multi-step syntheses to mask hydroxyl groups. Two prominent approaches are detailed below:

Benzylidene Acetal Formation via Dimethoxymethylbenzene

A 2021 method prepares methyl 4,6-O-benzylidene-α-D-glucopyranoside by reacting methyl α-D-mannopyranoside with dimethoxymethylbenzene in dimethylformamide (DMF). Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) catalyzes the reaction at 80°C for 2 hours, yielding 51% after column chromatography. Competing dibenzylidene byproducts form due to overprotection at the 2,3-positions, necessitating careful stoichiometric control.

Sequential Protection and Benzoylation

VulcanChem’s 2024 protocol synthesizes methyl 4,6-O-benzylidene-2-benzoate derivatives by first forming the benzylidene acetal, followed by benzoate esterification at the 2-position. Key data:

Comparative Analysis of Synthetic Routes

Yield and Scalability

The acid-catalyzed route excels in yield and scalability, making it preferable for bulk production. However, lab-scale methods using PPTS or sequential protection offer finer control for specialized derivatives.

Purity and Byproduct Management

-

Byproducts : Overprotection (e.g., dibenzylidene derivatives) and anomeric mixtures are common.

-

Purification : Recrystallization from ethanol or ethyl acetate effectively removes polar byproducts. Chromatography is reserved for complex mixtures.

Industrial-Scale Adaptations and Challenges

Q & A

Q. What are the pitfalls in interpreting mass spectral data for derivatives with labile protecting groups?

- Methodological Answer : In-source fragmentation (e.g., loss of benzaldehyde) can obscure molecular ion peaks. Use softer ionization methods (e.g., ESI-MS) and compare fragmentation patterns with synthetic intermediates .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing branched oligosaccharides?

Q. What role does this compound play in studying carbohydrate-protein interactions?

- Methodological Answer : The benzylidene group mimics natural glycan conformations in lectin-binding assays. Surface Plasmon Resonance (SPR) quantifies binding affinity (K) to lectins like concanavalin A, with comparisons to unprotected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.